molecular formula C8H15Cl2N3 B1413557 1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride CAS No. 1949815-97-7

1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride

Cat. No.: B1413557
CAS No.: 1949815-97-7
M. Wt: 224.13 g/mol
InChI Key: QKXKKJXGUPAHOD-UHFFFAOYSA-N
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Description

Overview of 1-Methyl-4-(pyrrolidin-3-yl)pyrazole Dihydrochloride

1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride represents a sophisticated heterocyclic compound characterized by its distinctive dual-ring system incorporating both pyrazole and pyrrolidine structural elements. The compound possesses the molecular formula C8H15Cl2N3 and exhibits a molecular weight of 224.13 grams per mole, as documented in current chemical databases. The free base form of this compound, without the dihydrochloride salt formation, maintains the molecular formula C8H13N3 with a corresponding molecular weight of 151.21 grams per mole. This structural configuration places the compound within the broader classification of substituted pyrazoles, a family of heterocyclic compounds that have garnered significant attention in contemporary pharmaceutical and materials science research.

The chemical structure of 1-methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride features a five-membered pyrazole ring bearing a methyl substituent at the 1-position and a pyrrolidin-3-yl group attached at the 4-position. The dihydrochloride salt formation results from the protonation of basic nitrogen centers within the molecular framework, specifically targeting the pyrrolidine nitrogen and potentially the pyrazole nitrogen atoms. This salt formation significantly enhances the compound's water solubility and stability characteristics compared to its neutral free base counterpart. The systematic International Union of Pure and Applied Chemistry name for this compound is 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride, reflecting the precise positioning of substituents on the heterocyclic framework.

The compound's structural complexity arises from the presence of multiple nitrogen-containing heterocycles, each contributing distinct electronic and steric properties to the overall molecular architecture. The pyrazole ring system provides aromatic stability and potential coordination sites for metal binding, while the pyrrolidine moiety introduces conformational flexibility and additional hydrogen bonding capabilities. This combination of structural features results in a compound with unique physicochemical properties that distinguish it from simpler pyrazole derivatives and contribute to its potential utility in various research applications.

Contemporary chemical databases have assigned the Chemical Abstracts Service registry number 1949815-97-7 to the dihydrochloride salt form of this compound, facilitating its identification and procurement for research purposes. The free base form carries a separate registry number of 1211542-11-8, reflecting the distinct chemical and physical properties associated with each form. These registry numbers serve as unique identifiers within the global chemical literature and commercial supply networks, enabling researchers to access standardized information about the compound's properties, synthesis methods, and potential applications.

Historical Context and Discovery

The historical development of 1-methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride must be understood within the broader context of pyrazole chemistry evolution, which traces its origins to the pioneering work of Ludwig Knorr in 1883. Knorr and his colleagues first demonstrated the synthesis of substituted pyrazoles through the reaction of beta-diketones with hydrazine derivatives, establishing the fundamental synthetic methodology that would become known as the Knorr pyrazole synthesis. This seminal work laid the foundation for the systematic exploration of pyrazole derivatives and their potential applications across multiple scientific disciplines.

The subsequent century witnessed remarkable advances in pyrazole chemistry, with researchers developing increasingly sophisticated synthetic methodologies and discovering diverse biological activities associated with pyrazole-containing compounds. The recognition that pyrazole derivatives could serve as important medicinal scaffolds emerged gradually through systematic structure-activity relationship studies conducted throughout the twentieth century. These investigations revealed that pyrazole rings could interact with various biological targets, including enzymes, receptors, and nucleic acids, leading to the development of numerous pharmaceutical agents containing pyrazole moieties.

The specific structural motif represented by 1-methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride reflects the modern approach to drug design that emphasizes the combination of multiple pharmacophoric elements within a single molecular framework. The integration of pyrrolidine and pyrazole heterocycles represents a strategic design approach that leverages the unique properties of each ring system to achieve enhanced biological activity and improved physicochemical properties. This design philosophy has gained prominence in contemporary medicinal chemistry as researchers seek to develop compounds with superior efficacy, selectivity, and pharmaceutical properties.

The emergence of 1-methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride as a research target can be traced to the growing recognition of pyrrolidine-containing compounds as important pharmaceutical intermediates and active agents. Pyrrolidine derivatives have demonstrated significant potential in treating various medical conditions, particularly those involving the central nervous system, due to their ability to cross biological membranes and interact with neuronal targets. The combination of this pyrrolidine functionality with the pyrazole ring system represents an evolution in compound design that seeks to optimize both pharmacological activity and pharmaceutical properties.

Rationale for Academic Investigation

The academic investigation of 1-methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride is justified by multiple compelling factors that span across pharmaceutical sciences, synthetic chemistry, and materials science domains. Primary among these considerations is the compound's unique structural architecture, which combines two highly significant heterocyclic systems in a manner that may produce synergistic effects not achievable through either ring system alone. The pyrazole moiety contributes aromatic stability, hydrogen bonding capabilities, and potential metal coordination sites, while the pyrrolidine ring provides conformational flexibility, enhanced membrane permeability, and additional sites for molecular recognition.

Contemporary pharmaceutical research has consistently demonstrated that compounds containing both pyrazole and pyrrolidine structural elements often exhibit enhanced biological activity compared to their individual components. This phenomenon, known as structural synergy, provides a strong rationale for investigating hybrid molecules that incorporate both heterocyclic systems. Recent studies have shown that pyrazole derivatives can act as inhibitors of various enzymes, including histone demethylases, kinases, and metabolic enzymes, while pyrrolidine-containing compounds have demonstrated efficacy in modulating neurotransmitter systems and exhibiting antimicrobial properties.

The academic significance of this compound extends beyond its potential biological activities to encompass important considerations in synthetic methodology development. The successful synthesis of 1-methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride requires sophisticated organic chemistry techniques that may contribute to the advancement of synthetic methodologies for related heterocyclic systems. The challenges associated with constructing the specific substitution pattern found in this compound provide opportunities for developing new synthetic strategies that could be applicable to broader classes of heterocyclic compounds.

From a physicochemical perspective, the compound offers an excellent model system for studying the effects of salt formation on molecular properties and biological activity. The comparison between the free base and dihydrochloride salt forms provides insights into structure-property relationships that are crucial for pharmaceutical development. Understanding how salt formation affects solubility, stability, bioavailability, and biological activity can inform the design of improved pharmaceutical formulations and contribute to the broader knowledge base regarding drug development principles.

The compound's potential applications in materials science represent another important rationale for academic investigation. Pyrazole-containing compounds have shown promise as components in electronic materials, coordination polymers, and catalytic systems. The unique electronic properties arising from the combination of pyrazole and pyrrolidine systems may lead to novel materials with enhanced performance characteristics in these applications.

Scope and Structure of the Review

This comprehensive academic review is structured to provide a systematic examination of 1-methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride across multiple scientific dimensions, with particular emphasis on its chemical properties, synthetic accessibility, and potential applications. The review adopts a multidisciplinary approach that integrates perspectives from organic chemistry, pharmaceutical sciences, and materials science to provide a complete understanding of this compound's significance within the broader scientific landscape. The systematic organization of topics ensures comprehensive coverage while maintaining clear logical progression from fundamental chemical principles to advanced applications.

The scope of this review encompasses detailed analysis of the compound's molecular structure and physicochemical properties, including comprehensive examination of spectroscopic characteristics, stability profiles, and solubility behavior. Particular attention is devoted to understanding how the combination of pyrazole and pyrrolidine structural elements contributes to the compound's overall properties and potential utility. The review incorporates relevant data from multiple sources to provide quantitative insights into the compound's behavior under various conditions.

Synthetic methodologies represent a crucial component of this review, with detailed discussion of established and potential synthetic routes for accessing 1-methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride. The review examines both traditional synthetic approaches and contemporary methodologies, evaluating their respective advantages and limitations. Special emphasis is placed on understanding the challenges associated with constructing the specific substitution pattern found in this compound and the strategies developed to overcome these challenges.

The review incorporates comparative analysis with related pyrazole and pyrrolidine derivatives to provide context for understanding the unique properties of 1-methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride. This comparative approach enables identification of structure-activity relationships and provides insights into how structural modifications might affect the compound's properties and potential applications. The analysis includes examination of both closely related structural analogs and more distantly related compounds that share common structural motifs.

Contemporary research applications and future prospects constitute the final major component of this review's scope. The examination includes current research directions, emerging applications, and potential future developments in the chemistry and applications of 1-methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride. The review aims to identify promising research opportunities and provide guidance for future investigations while acknowledging current limitations and challenges in the field.

Data Summary Tables

Table 1: Physicochemical Properties of 1-Methyl-4-(pyrrolidin-3-yl)pyrazole Forms

Property Free Base Form Dihydrochloride Salt
Molecular Formula C8H13N3 C8H15Cl2N3
Molecular Weight 151.21 g/mol 224.13 g/mol
Chemical Abstracts Service Number 1211542-11-8 1949815-97-7
Physical Form Not specified Powder
Storage Conditions Room temperature Room temperature

Table 2: Related Pyrazole Compounds in Current Research

Compound Molecular Formula Research Application Reference
3,5-Dimethylpyrazole (CH3C)2CHN2H Coordination chemistry ligand precursor
4-(1-Methyl-1H-pyrazol-4-yl)piperidine C9H17Cl2N3 Pharmaceutical agent investigation
Pyrazole-4-boronic acid pinacol ester Variable Synthetic intermediate

Properties

IUPAC Name

1-methyl-4-pyrrolidin-3-ylpyrazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-11-6-8(5-10-11)7-2-3-9-4-7;;/h5-7,9H,2-4H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXKKJXGUPAHOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with Diketones or Enones

This method is widely adopted for pyrazole synthesis, with variations depending on the substituents.

Step Reaction Conditions Reagents Notes
1. Formation of pyrazole core Reflux in aprotic solvents like DMF or DMSO Hydrazine derivatives + diketones or enones Gosselin et al. (2018) reported optimized conditions with HCl addition to improve yields
2. Alkylation at N-1 Alkyl halides (methyl iodide, methyl chloride) Methylation agents Achieves N-methyl substitution at the pyrazole nitrogen
3. Introduction of pyrrolidin-3-yl group Nucleophilic substitution or reductive amination Pyrrolidine derivatives Often performed in polar solvents like ethanol or acetonitrile at 50-100°C

Direct Multi-Component Condensation

Some approaches involve multi-component reactions, combining hydrazines, aldehydes, and pyrrolidine derivatives under catalytic conditions to streamline synthesis.

Salt Formation

The free base is converted into the dihydrochloride salt by treatment with hydrochloric acid in an aqueous medium, followed by crystallization.

Reaction Optimization and Conditions

Parameter Typical Range Effect References
Solvent Ethanol, acetonitrile, DMSO Solubility and reaction rate Gosselin et al. (2018), PMC articles
Temperature 50-100°C Reaction rate and selectivity BenchChem, PMC articles
Catalyst Acid catalysts (HCl, p-toluenesulfonic acid), metal catalysts (Cu, Ru) Yield and regioselectivity Gosselin et al. (2018), PMC
Reaction Time 4-24 hours Conversion efficiency Multiple sources

Key Findings from Research

  • Acid catalysis (HCl) enhances dehydration steps, increasing yields of pyrazoles.
  • Microwave-assisted synthesis accelerates reaction times and improves purity.
  • Use of aprotic solvents like DMF and DMSO favors regioselective cyclization.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Solvent Temperature Yield (%) Remarks
Cyclocondensation Hydrazine derivatives + diketones HCl, metal catalysts DMF, ethanol 50-100°C 60-82 Optimized with HCl, microwave
Multi-component Hydrazines + aldehydes + pyrrolidine Catalysts (Cu, Ru) Acetonitrile, DMSO RT-80°C 45-94 High regioselectivity
Alkylation Pyrazole core Methyl halides Ethanol 50-80°C 70-85 For N-methylation at N-1

Notable Research Findings

  • Regioselectivity and Yield Enhancement: The addition of acids such as HCl during cyclocondensation significantly improves regioselectivity and yields of pyrazole derivatives.
  • Microwave-Assisted Synthesis: Microwave irradiation reduces reaction times from hours to minutes, with comparable or improved yields.
  • Catalyst Optimization: Copper triflate and other metal catalysts facilitate regioselective formation of substituted pyrazoles, with catalyst reusability demonstrated over multiple cycles.

Chemical Reactions Analysis

1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

Structural Characteristics

1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride features a pyrazole ring with a methyl group and a pyrrolidine moiety. Its molecular formula is C10_{10}H15_{15}Cl2_{2}N4_{4}, and it has a molecular weight of approximately 188 Da. The unique substitution pattern on the pyrazole ring may influence its biological activity, enhancing solubility and bioavailability, making it a promising candidate for drug development.

Biological Pathway Studies

1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride serves as a tool compound in studying biological pathways involving pyrazole derivatives. Its interactions with various biological targets are being investigated to understand its pharmacological effects better.

Medicinal Chemistry

This compound is explored for its potential therapeutic applications, particularly in the following areas:

  • Anti-inflammatory Activity : Research has shown that pyrazole derivatives can exhibit significant anti-inflammatory effects. For instance, derivatives similar to 1-methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride have been tested for their efficacy against inflammation models in vivo, demonstrating promising results comparable to standard anti-inflammatory drugs like diclofenac sodium .
  • Neuroprotective Effects : Some studies suggest that pyrazole derivatives act as monoamine oxidase inhibitors, which could be beneficial in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease .

Antimicrobial Properties

Recent investigations have indicated that compounds within the pyrazole class can exhibit antimicrobial activity against various pathogens, including bacteria and fungi. The structural features of 1-methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride may enhance its effectiveness against microbial strains, making it a candidate for further development in antimicrobial therapies .

Case Studies

Several case studies highlight the applications of pyrazole derivatives:

  • Anti-inflammatory Efficacy : In one study, a series of synthesized pyrazole derivatives were tested for their anti-inflammatory effects using carrageenan-induced rat paw edema models. Compounds demonstrated varying degrees of efficacy, with some surpassing traditional anti-inflammatory agents .
  • Neuroprotective Activity : Another investigation focused on the neuroprotective properties of pyrazole derivatives against oxidative stress in neuronal cells. The study found that certain derivatives significantly reduced cell death induced by neurotoxins, indicating potential therapeutic applications in neuroprotection .

Comparative Analysis of Pyrazole Derivatives

Compound NameStructureKey ActivityReference
1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochlorideStructureAnti-inflammatory, Neuroprotective
2-(5-(4-chlorophenyl)-1H-pyrazol-4-yl)-N,N-dimethylacetamideStructureAntimicrobial
N-[3-(4-chloro-phenyl)-1H-pyrazol-5-carboxamide]StructureAnti-inflammatory

Mechanism of Action

The mechanism of action of 1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

Piperazine derivatives (6-membered, two nitrogens) exhibit greater basicity and solubility than pyrrolidine-containing analogs .

Substituent Effects: The methoxy group in the triazole derivative () increases polarity and may improve metabolic stability compared to the target’s non-oxygenated pyrrolidine . Piperazine-pyrrolidine hybrids () show enhanced conformational flexibility due to methylene-linked substituents, which could influence binding kinetics in biological systems .

Salt Form Prevalence :

  • Dihydrochloride salts are common across analogs (e.g., ), suggesting a preference for this formulation to optimize aqueous solubility and crystallinity in drug development .

Functional and Application Comparisons

Pharmaceutical Potential

  • Target vs. Azetidine Analog : The azetidine analog’s smaller ring may confer selectivity for compact binding pockets (e.g., enzyme active sites), whereas the target’s pyrrolidine could favor interactions with larger receptors like GPCRs .
  • Target vs. Piperazine Derivatives : Piperazine-containing compounds () are often used as serotonin or dopamine receptor ligands, whereas pyrrolidine-pyrazole hybrids may target histamine or adrenergic receptors due to steric and electronic differences .

Biological Activity

1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C8H13Cl2N3
  • CAS Number : 1949815-97-7
  • IUPAC Name : 1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride

The biological activity of 1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride is primarily attributed to its interaction with various molecular targets within the body. The compound is believed to modulate signaling pathways related to inflammation and cancer progression, although specific targets remain under investigation.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance:

  • In vitro Studies : A study reported that pyrazole derivatives, including 1-Methyl-4-(pyrrolidin-3-yl)pyrazole, showed promising antiproliferative effects against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for these compounds ranged from 0.98 µM to 1.28 µM, indicating potent activity against these cell lines .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, potentially inhibiting pro-inflammatory cytokines and mediators. This suggests a role in treating conditions characterized by excessive inflammation.

Antimicrobial Activity

Pyrazole derivatives have also been reported to possess antimicrobial effects. Preliminary studies suggest that 1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride may inhibit the growth of various bacterial strains, although specific data on this compound is limited .

Data Table: Summary of Biological Activities

Activity Type Cell Line/Organism IC50 Value (µM) Reference
AntiproliferativeA5490.98 ± 0.08
AntiproliferativeMCF-71.05 ± 0.17
AntiproliferativeHeLa1.28 ± 0.25
AntimicrobialVarious BacteriaNot specified

Case Studies

  • In vitro Evaluation : A detailed study evaluated the effects of various pyrazole derivatives on cancer cell lines, demonstrating that compounds similar to 1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner .
  • Synergistic Effects : In another study focusing on breast cancer treatment, combinations of pyrazole derivatives with conventional chemotherapy agents like doxorubicin showed enhanced cytotoxicity against MCF-7 and MDA-MB-231 cell lines, highlighting the potential for developing combination therapies .

Q & A

Q. What are the recommended synthetic routes for 1-methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving pyrrolidine and pyrazole precursors. A common approach includes:

Nucleophilic substitution : Reacting 1-methylpyrazole-4-boronic acid derivatives with pyrrolidin-3-yl intermediates under Suzuki-Miyaura coupling conditions .

Salt formation : Treating the free base with hydrochloric acid to form the dihydrochloride salt, followed by recrystallization in ethanol/water mixtures to achieve >95% purity .
Key Purification Steps :

  • Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to isolate intermediates.
  • Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN mobile phase) and ¹H/¹³C NMR .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hygroscopic degradation .
  • Handling : Use gloves and PPE in a fume hood. If spilled, neutralize with sodium bicarbonate, collect with inert absorbents, and dispose as hazardous waste .
  • Stability Testing : Perform accelerated stability studies (40°C/75% RH for 6 months) to assess degradation products via LC-MS .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR : ¹H NMR (D₂O, 400 MHz) to verify pyrrolidine N-methyl (δ 2.8–3.1 ppm) and pyrazole protons (δ 7.2–7.5 ppm) .
    • Mass Spectrometry : ESI-MS (positive mode) for molecular ion peak [M+H]⁺ at m/z 196.1 (free base) .
  • Purity Analysis :
    • HPLC : Retention time ~8.2 min (Agilent Zorbax SB-C18, 5 µm, 4.6 × 150 mm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound across studies?

Methodological Answer: Discrepancies in receptor binding (e.g., dopamine D4 vs. 5-HT3 receptors) may arise from:

  • Structural analogs : Compare activity of 1-methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride with its enantiomers or analogs like DAT-582, which show enantiomer-specific 5-HT3 antagonism .
  • Assay Conditions : Standardize assay buffers (e.g., Tris-HCl vs. HEPES) and cell lines (CHO vs. HEK293) to control for pH and receptor expression variability .
  • Data Normalization : Use reference compounds (e.g., A-412997 dihydrochloride for dopamine D4) as internal controls .

Q. What strategies are effective in optimizing this compound’s selectivity for CNS targets?

Methodological Answer: To enhance blood-brain barrier (BBB) penetration and receptor selectivity:

  • Structural Modifications :
    • Introduce lipophilic groups (e.g., fluorinated pyrrolidine) to improve BBB permeability .
    • Replace the pyrazole with triazole to reduce off-target binding .
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity to dopamine D4 (PDB: 5WIU) vs. 5-HT3 (PDB: 6NP0) .
  • In Vivo Validation : Perform microdialysis in rodent models to measure extracellular dopamine levels post-administration .

Q. How can researchers address instability of the dihydrochloride salt in aqueous solutions?

Methodological Answer:

  • pH Optimization : Prepare stock solutions in pH 4.0 acetate buffer to minimize hydrolysis .
  • Lyophilization : Lyophilize the compound with mannitol (1:1 w/w) to enhance shelf life .
  • Degradation Pathway Analysis : Use LC-MS to identify hydrolysis products (e.g., free pyrrolidine) and adjust storage conditions accordingly .

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride
Reactant of Route 2
1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.